molecular formula C15H20N2O3 B2621886 N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE CAS No. 339088-28-7

N'-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B2621886
CAS No.: 339088-28-7
M. Wt: 276.336
InChI Key: SUUKNRIDBXGOQM-UHFFFAOYSA-N
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Description

N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,4-dimethylphenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the intermediate with 2,4-dimethylphenyl isocyanate.

    Attachment of the Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the amide functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

The compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industrial applications, N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is used in the production of polymers and resins. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can be compared to other amides with similar structures, such as:
    • N’-(2,4-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE
    • N’-(2,4-DIMETHYLPHENYL)-N-[(TETRAHYDROFURAN-2-YL)METHYL]ETHANEDIAMIDE

Uniqueness

The presence of the oxolan-2-ylmethyl group distinguishes N’-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE from other similar compounds. This unique structural feature may confer specific chemical and biological properties, making it a compound of interest in various research and industrial applications.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUKNRIDBXGOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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